5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide
Description
This compound belongs to the pyrazole carboxamide class, characterized by a pyrazole core substituted with a 2,4-dichlorophenoxyethyl group at position 5 and an ethyl carboxamide moiety at position 1.
Properties
IUPAC Name |
5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethylpyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-3-17-14(20)19-12(6-7-18-19)9(2)21-13-5-4-10(15)8-11(13)16/h4-9H,3H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBVAVKAHDZEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C(=CC=N1)C(C)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[1-(2,4-Dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide is a compound of interest due to its potential biological activities. This pyrazole derivative exhibits a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C14H15Cl2N3O2
- Molecular Weight : 328.19 g/mol
- CAS Number : Not specified in the search results but can be derived from the chemical name.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including the compound , possess significant anti-inflammatory properties. A study demonstrated that certain pyrazole compounds inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels by up to 85% and 93%, respectively, at concentrations of 10 µM. This suggests that 5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide may exhibit similar effects, potentially offering a therapeutic avenue for inflammatory diseases .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that pyrazole derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The presence of an aliphatic amide moiety has been linked to enhanced antimicrobial activity .
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Significant inhibition observed |
| Escherichia coli | Effective at low concentrations |
| Pseudomonas aeruginosa | Comparable to standard antibiotics |
Anticancer Potential
Some studies suggest that pyrazole derivatives may also possess anticancer properties. While specific data on this compound's anticancer activity is limited, related pyrazole compounds have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Studies
- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory cytokines. The best-performing compounds showed significant inhibition rates compared to standard anti-inflammatory drugs .
- Antimicrobial Evaluation : In a comparative study, several pyrazole derivatives were tested against common pathogens. The results indicated that modifications in the molecular structure could enhance antimicrobial efficacy, suggesting a tailored approach for developing new antibiotics .
- Cytotoxicity Assays : Pyrazole compounds have been subjected to cytotoxicity assays against cancer cell lines, revealing promising results that warrant further investigation into their potential as anticancer agents .
Comparison with Similar Compounds
Physicochemical and Spectroscopic Properties
NMR and MS Data
- Target Compound: Expected ^1H-NMR signals include a singlet for the pyrazole proton (δ ~8.1 ppm) and multiplets for aromatic protons from the 2,4-dichlorophenoxyethyl group (δ ~7.0–7.6 ppm). ESI-MS would likely show [M+H]⁺ at m/z ~355.
- Analog Comparisons :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of intermediates (e.g., hydrazides or ketones) with reagents like thionyl chloride for carboxamide formation. For example, pyrazole carboxamides are often synthesized via multi-step protocols starting with cyclization of substituted hydrazides using POCl₃ or DMF-DMA . Purity optimization requires column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) and recrystallization from solvents like ethyl acetate/hexane .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., ethyl group signals at δ ~1.2–1.4 ppm for CH₃ and ~3.4–4.0 ppm for N-CH₂) .
- X-ray crystallography : Resolves dihedral angles between aromatic rings and pyrazole core, critical for understanding steric effects .
Q. How should researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Screen against target receptors (e.g., cannabinoid or kinase receptors) using in vitro binding assays (e.g., competitive displacement with radiolabeled ligands). Dose-response curves (0.1–100 µM) and positive controls (e.g., SR141716 for CB1 receptors) are essential . Follow-up cytotoxicity assays (MTT or LDH) ensure selective activity .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for structurally similar pyrazole carboxamides be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., dichlorophenoxy vs. fluorophenyl groups) and compare IC₅₀ values .
- Molecular docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., CB1 or mGluR5). Validate with mutagenesis studies to identify critical binding residues .
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA with post-hoc tests) to isolate confounding variables .
Q. What computational methods validate the conformational stability of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths/angles. Compare with X-ray data to assess accuracy .
- Molecular dynamics (MD) simulations : Simulate solvent interactions (e.g., in water or DMSO) over 50–100 ns to evaluate torsional flexibility and hydrogen-bonding networks .
Q. How can researchers optimize the synthetic yield of this compound for scale-up?
- Methodological Answer :
- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent, catalyst) using a factorial design to identify optimal conditions .
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) and reduce side reactions .
- In-line analytics : Use HPLC-MS or FTIR probes for real-time monitoring of intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
